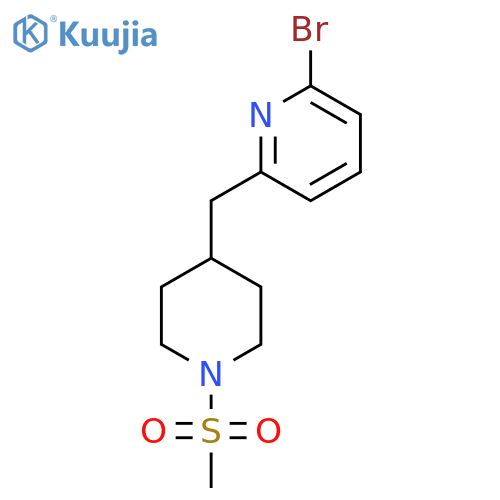

Cas no 1316221-45-0 (2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine)

1316221-45-0 structure

商品名:2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

CAS番号:1316221-45-0

MF:C12H17BrN2O2S

メガワット:333.244580984116

MDL:MFCD19691539

CID:4694212

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

- 2-bromo-6-[(1-methanesulfonylpiperidin-4-yl)methyl]pyridine

- 2-Bromo-6-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine

-

- MDL: MFCD19691539

- インチ: 1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3

- InChIKey: IRSKMCURNATGRH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(CC2CCN(CC2)S(C)(=O)=O)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 361

- トポロジー分子極性表面積: 58.6

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 067940-250mg |

2-Bromo-6-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine |

1316221-45-0 | 250mg |

$363.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647827-1g |

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine |

1316221-45-0 | 98% | 1g |

¥8563.00 | 2024-08-09 | |

| Chemenu | CM493777-1g |

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine |

1316221-45-0 | 97% | 1g |

$622 | 2022-06-13 |

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1316221-45-0 (2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 61549-49-3(9-Decenenitrile)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1189426-16-1(Sulfadiazine-13C6)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬